2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride
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Overview
Description
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a chlorine atom at the 2-position and an amine group at the 4-position of the benzothiophene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride typically involves the chlorination of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The amine group can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Major Products
Substitution: Formation of 2-substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1-benzothiophen-4-amine: Lacks the chlorine atom at the 2-position, which may affect its reactivity and biological activity.
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-one: Contains a ketone group instead of an amine group, leading to different chemical properties and applications.
Uniqueness
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2624142-05-6 |
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Molecular Formula |
C8H11Cl2NS |
Molecular Weight |
224.15 g/mol |
IUPAC Name |
2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride |
InChI |
InChI=1S/C8H10ClNS.ClH/c9-8-4-5-6(10)2-1-3-7(5)11-8;/h4,6H,1-3,10H2;1H |
InChI Key |
JSOYVWCRKGEPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC(=C2)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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